Fostamatinib-d9
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Overview
Description
Fostamatinib-d9 is a deuterated analog of fostamatinib, a spleen tyrosine kinase inhibitor. It is primarily used in the treatment of chronic immune thrombocytopenia, a condition characterized by low platelet counts due to the immune system attacking and destroying platelets . The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the original compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fostamatinib-d9 involves the incorporation of deuterium atoms into the molecular structure of fostamatinib. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fostamatinib-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite, R406.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is the active metabolite R406.
Reduction: Various reduced derivatives of this compound.
Substitution: Different substituted derivatives depending on the reagents used.
Scientific Research Applications
Fostamatinib-d9 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular signaling pathways involving spleen tyrosine kinase.
Medicine: Studied for its potential therapeutic effects in treating immune-related disorders and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
Fostamatinib-d9 exerts its effects by inhibiting spleen tyrosine kinase, a key enzyme involved in the signaling pathways of immune cells. The active metabolite, R406, binds to the ATP binding pocket of spleen tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition reduces the destruction of platelets by the immune system, thereby increasing platelet counts in patients with chronic immune thrombocytopenia .
Comparison with Similar Compounds
Fostamatinib: The non-deuterated version of Fostamatinib-d9.
R406: The active metabolite of fostamatinib.
Other Spleen Tyrosine Kinase Inhibitors: Compounds like entospletinib and cerdulatinib.
Comparison: this compound is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties by reducing metabolic degradation. This can lead to improved efficacy and reduced dosing frequency compared to non-deuterated fostamatinib .
Properties
Molecular Formula |
C23H26FN6O9P |
---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
[6-[[5-fluoro-2-[3,4,5-tris(trideuteriomethoxy)anilino]pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H26FN6O9P/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29)/i3D3,4D3,5D3 |
InChI Key |
GKDRMWXFWHEQQT-YJMGCJIZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NC2=NC=C(C(=N2)NC3=NC4=C(C=C3)OC(C(=O)N4COP(=O)(O)O)(C)C)F |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C |
Origin of Product |
United States |
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